molecular formula C13H22N2O3 B7587260 4-[[Cyclopropylmethyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid

4-[[Cyclopropylmethyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid

Cat. No. B7587260
M. Wt: 254.33 g/mol
InChI Key: OBOLJBSILQLPRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[Cyclopropylmethyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid, also known as CX-5461, is a small molecule that has been developed as a potential anticancer agent. It was initially identified as a selective inhibitor of RNA polymerase I (Pol I), which is responsible for the transcription of ribosomal RNA (rRNA). Pol I is upregulated in many cancer cells, especially those that are highly proliferative, and is therefore considered an attractive target for cancer therapy.

Mechanism of Action

4-[[Cyclopropylmethyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid inhibits Pol I transcription by binding to a specific site on the DNA template, preventing the recruitment of Pol I to the promoter region. This leads to a reduction in rRNA synthesis and a subsequent decrease in ribosome biogenesis, which is essential for cancer cell growth and proliferation. 4-[[Cyclopropylmethyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid also induces DNA damage by interfering with the DNA repair machinery, leading to the activation of the p53 pathway and apoptosis.
Biochemical and physiological effects:
4-[[Cyclopropylmethyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid has been shown to have a range of biochemical and physiological effects on cancer cells, including inhibition of cell growth and proliferation, induction of apoptosis, and activation of the p53 pathway. It has also been shown to reduce the levels of ribosomal RNA and protein synthesis, leading to a decrease in protein synthesis and cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[[Cyclopropylmethyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid is its selectivity for Pol I-dependent transcription, which makes it a promising candidate for cancer therapy with minimal side effects. However, its mechanism of action is complex and involves multiple pathways, which may limit its efficacy in certain cancer types. Additionally, the synthesis of 4-[[Cyclopropylmethyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid is complex and may be challenging to scale up for clinical use.

Future Directions

There are several potential future directions for the development of 4-[[Cyclopropylmethyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid as a cancer therapy. One area of focus is the identification of biomarkers that can predict response to 4-[[Cyclopropylmethyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid, which could help to identify patients who are most likely to benefit from treatment. Another area of interest is the combination of 4-[[Cyclopropylmethyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid with other agents, such as DNA-damaging agents or immune checkpoint inhibitors, to enhance its efficacy. Finally, the development of more potent and selective Pol I inhibitors may provide additional options for cancer therapy in the future.
Conclusion:
4-[[Cyclopropylmethyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid is a promising anticancer agent that has shown activity against a wide range of cancer types. Its mechanism of action involves inhibition of Pol I-dependent transcription, induction of DNA damage, and activation of the p53 pathway. While there are limitations to its development as a cancer therapy, there are several potential future directions for its use, including the identification of biomarkers, combination with other agents, and the development of more potent and selective Pol I inhibitors.

Synthesis Methods

The synthesis of 4-[[Cyclopropylmethyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid involves several steps, starting from commercially available starting materials. The key step is the formation of a cyclopropylmethyl carbamate intermediate, which is then coupled with a cyclohexanone derivative to give the final product. The synthesis has been optimized to produce 4-[[Cyclopropylmethyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid in high yield and purity, making it suitable for further development and testing.

Scientific Research Applications

4-[[Cyclopropylmethyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. It has shown promising activity against a wide range of cancer types, including breast, ovarian, prostate, and hematological malignancies. In addition to its activity against Pol I-dependent transcription, 4-[[Cyclopropylmethyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid has been shown to induce DNA damage and activate the p53 pathway, which are important mechanisms for cancer cell death.

properties

IUPAC Name

4-[[cyclopropylmethyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-15(8-9-2-3-9)13(18)14-11-6-4-10(5-7-11)12(16)17/h9-11H,2-8H2,1H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOLJBSILQLPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC1)C(=O)NC2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[Cyclopropylmethyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid

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